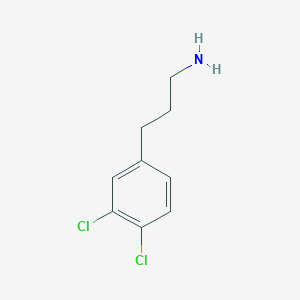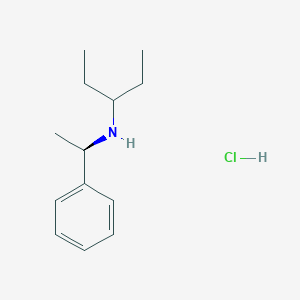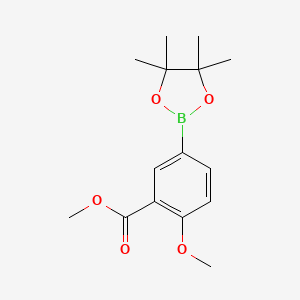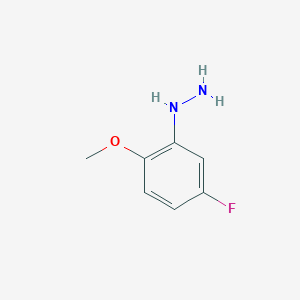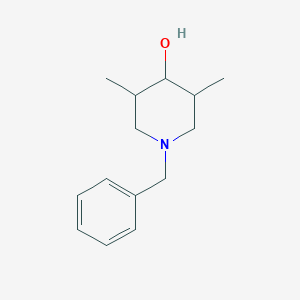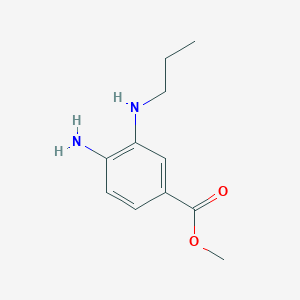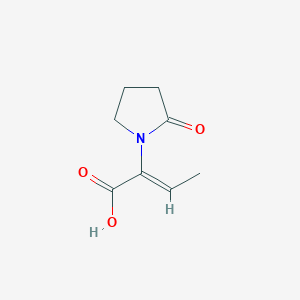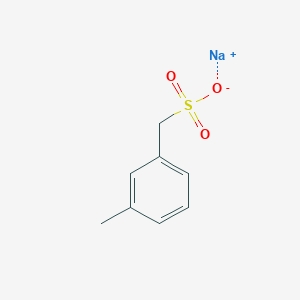![molecular formula C11H7F3N2O2 B1647140 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid CAS No. 1260740-53-1](/img/structure/B1647140.png)
1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid is a chemical compound with the molecular weight of 256.18 . It is a solid substance stored at refrigerator temperatures . The IUPAC name for this compound is 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, involves sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis
The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The InChI code for this compound is 1S/C11H7F3N2O2/c12-11(13,14)8-1-3-9(4-2-8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications .Physical And Chemical Properties Analysis
This compound is a solid substance stored at refrigerator temperatures . It has a molecular weight of 256.18 . The InChI code for this compound is 1S/C11H7F3N2O2/c12-11(13,14)8-1-3-9(4-2-8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) .Wissenschaftliche Forschungsanwendungen
Highly Fluorescent Dyes
Research highlighted the synthesis of highly fluorescent dyes containing a conformationally restrained pyrazolylpyrene chromophore, derived from 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde. These compounds exhibit bright fluorescence in solution and weak fluorescence in solid state, showing potential for sensing strongly acidic environments due to significant emission spectrum changes upon protonation (Wrona-Piotrowicz et al., 2022).
Molecular and Spectral Investigations
A combined experimental and theoretical study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, was conducted. This work included characterizations by NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction, showing the compound's potential in various chemical studies (Viveka et al., 2016).
Pd-Catalyzed Cross-Coupling Reactions
Another study explored the use of halogenated 1-phenylpyrazol-3-ols and related triflates in Pd-catalyzed cross-coupling reactions, generating various substituted 1-phenyl-1H-pyrazoles. This research showcases the versatility of the pyrazole core in synthesizing functionalized derivatives for further applications (Arbačiauskienė et al., 2009).
Improved Synthesis
A method was developed to increase the yield of 1H-pyrazole-4-carboxylic acid from 70% to 97.1% through a series of reactions, demonstrating an enhanced synthesis approach that could benefit various research and industrial applications (Dong, 2011).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study and application of pyrazole compounds like 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid are vast. They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives .
Wirkmechanismus
Target of Action
Similar compounds have been known to target mitochondrial respiratory chain enzyme complex ii, also known as succinate dehydrogenase .
Mode of Action
It is suggested that similar compounds inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain .
Biochemical Pathways
The inhibition of succinate dehydrogenase by 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid would disrupt the citric acid cycle and the electron transport chain, leading to a decrease in ATP production. This could potentially lead to cell death .
Result of Action
The inhibition of succinate dehydrogenase by this compound could lead to a decrease in ATP production, potentially leading to cell death . .
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-1-3-9(4-2-8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXUGHWZJOBYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





